Methyl 4,5-dimethoxypyridine-2-carboxylate
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Overview
Description
Methyl 4,5-dimethoxypyridine-2-carboxylate is a chemical compound belonging to the pyridine family It is characterized by the presence of two methoxy groups attached to the 4th and 5th positions of the pyridine ring and a carboxylate ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxypyridine-2-carboxylate typically involves the methoxylation of pyridine derivatives followed by esterification. One common method includes the reaction of 4,5-dimethoxypyridine with methyl chloroformate under basic conditions to yield the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of 4,5-dimethoxypyridine-2-carboxylic acid.
Reduction: Formation of 4,5-dimethoxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5-dimethoxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxypyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxypyridine-2-carboxylate
- Methyl 5-methoxypyridine-2-carboxylate
- Methyl 4,5-dihydroxypyridine-2-carboxylate
Uniqueness
Methyl 4,5-dimethoxypyridine-2-carboxylate is unique due to the presence of two methoxy groups, which can influence its reactivity and interactions compared to similar compounds with only one methoxy group or different substituents. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62885-52-3 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 4,5-dimethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-12-7-4-6(9(11)14-3)10-5-8(7)13-2/h4-5H,1-3H3 |
InChI Key |
IASOBOSHXBVUTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1OC)C(=O)OC |
Origin of Product |
United States |
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